3-[6-(Trifluoromethyl)-3-pyridinyl]morpholine
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Overview
Description
3-[6-(trifluoromethyl)pyridin-3-yl]morpholine is an organic compound that features a morpholine ring attached to a pyridine ring, which is further substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(trifluoromethyl)pyridin-3-yl]morpholine typically involves the following steps:
Starting Materials: The synthesis begins with 3-picoline, which undergoes direct chlorination and fluorination to introduce the trifluoromethyl group.
Formation of Intermediate: The intermediate compound is then subjected to aromatic nuclear chlorination.
Coupling Reaction: The final step involves a coupling reaction where the intermediate is reacted with morpholine under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination and fluorination processes, followed by efficient coupling reactions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve industrial scalability.
Chemical Reactions Analysis
Types of Reactions
3-[6-(trifluoromethyl)pyridin-3-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as organolithium compounds or Grignard reagents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-[6-(trifluoromethyl)pyridin-3-yl]morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: The compound is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[6-(trifluoromethyl)pyridin-3-yl]morpholine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in pharmaceuticals, where it can interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
3-(trifluoromethyl)pyridine: A simpler analog with similar chemical properties but lacking the morpholine ring.
6-(trifluoromethyl)pyridin-3-ol: Another related compound with a hydroxyl group instead of the morpholine ring.
Uniqueness
3-[6-(trifluoromethyl)pyridin-3-yl]morpholine is unique due to the presence of both the trifluoromethyl group and the morpholine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H11F3N2O |
---|---|
Molecular Weight |
232.20 g/mol |
IUPAC Name |
3-[6-(trifluoromethyl)pyridin-3-yl]morpholine |
InChI |
InChI=1S/C10H11F3N2O/c11-10(12,13)9-2-1-7(5-15-9)8-6-16-4-3-14-8/h1-2,5,8,14H,3-4,6H2 |
InChI Key |
CGDBGDLDSVYRRB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(N1)C2=CN=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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